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Piperacillin amide - 90686-52-5

Piperacillin amide

Catalog Number: EVT-434175
CAS Number: 90686-52-5
Molecular Formula: C23H28N6O6S
Molecular Weight: 516.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Piperacillin amide is a chemical compound derived from piperacillin, a broad-spectrum antibiotic belonging to the class of beta-lactam antibiotics. It is recognized for its effectiveness against a wide range of gram-positive and gram-negative bacteria. Piperacillin itself is often used in combination with a beta-lactamase inhibitor, such as tazobactam, to enhance its efficacy against resistant bacterial strains.

Source

Piperacillin amide can be identified as an impurity in the synthesis of piperacillin, which is produced through various synthetic routes. The compound has been studied for its chemical properties and potential applications in pharmaceutical formulations.

Classification

Piperacillin amide falls under the category of beta-lactam antibiotics. Specifically, it is classified as an amide derivative of piperacillin, which is characterized by the presence of a beta-lactam ring in its structure.

Synthesis Analysis

Methods

The synthesis of piperacillin amide typically involves the amidation of piperacillin. Various methods have been developed to produce piperacillin with low impurity content, including:

  • Mixed Acid Anhydride Method: A traditional approach where piperacillin is reacted with an acid anhydride to form the amide.
  • Ampicillin Chloride Method: This method involves using ampicillin chloride as a precursor.
  • Microreactor Technology: Recent advancements utilize membrane dispersion microreactors to synthesize piperacillin efficiently while minimizing impurities. This method allows for precise control over reaction conditions and yields high-quality products .

Technical Details

The synthesis process may involve controlling temperature, pressure, and reactant concentrations to optimize yield and purity. Techniques such as high-performance liquid chromatography are employed to monitor reaction progress and purify the final product.

Molecular Structure Analysis

Structure

The molecular structure of piperacillin amide retains the core beta-lactam ring characteristic of beta-lactam antibiotics, with an additional amide functional group. The structural formula can be represented as follows:

C16H19N3O4\text{C}_{16}\text{H}_{19}\text{N}_{3}\text{O}_{4}

Data

Key structural features include:

  • Beta-lactam Ring: Essential for antibacterial activity.
  • Amide Group: Influences solubility and stability.
Chemical Reactions Analysis

Reactions

Piperacillin amide can undergo various chemical reactions typical for amides, including hydrolysis and acylation. Notably, it may also participate in:

  • Nucleophilic Substitution Reactions: Where nucleophiles attack the carbonyl carbon of the amide.
  • Hydrolysis Reactions: Involving the breakdown of the amide bond under acidic or basic conditions.

Technical Details

The reactivity of piperacillin amide can be influenced by factors such as pH, temperature, and the presence of catalysts. Understanding these reactions is crucial for developing formulations that maintain stability during storage and use.

Mechanism of Action

Process

Piperacillin exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. The mechanism involves binding to penicillin-binding proteins (PBPs), which are critical for cell wall integrity. This action leads to cell lysis and death in susceptible bacteria.

Data

Research indicates that piperacillin's efficacy is enhanced when used in combination with beta-lactamase inhibitors, as it allows for effective treatment against bacteria that produce enzymes capable of degrading beta-lactams .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water; solubility may vary based on pH.

Chemical Properties

  • pKa Values: Piperacillin exhibits two significant acid dissociation constants (pKa) at approximately 3.37 and 8.96, corresponding to different functional groups within its structure .
  • Stability: Sensitive to hydrolysis; stability can be affected by environmental factors such as light and temperature.
Applications

Piperacillin amide has potential applications in various scientific fields:

  • Pharmaceutical Development: As an impurity marker in the synthesis of piperacillin, it aids in quality control processes.
  • Research: Used in studies investigating antibiotic resistance mechanisms and the development of new beta-lactam antibiotics.
Chemical Identity and Structural Characterization of Piperacillin Amide

Molecular Structure and Functional Group Analysis

Piperacillin amide (C₂₃H₂₈N₅O₇S) is a structurally distinct impurity arising from piperacillin, a β-lactam antibiotic. Its core consists of a penam β-lactam ring fused to a thiazolidine ring, characteristic of penicillin derivatives. The defining structural modification is the replacement of the carboxylic acid group at C2 (present in piperacillin) with a carboxamide functionality (-CONH₂) [1] [4]. This alteration significantly impacts the molecule’s polarity and ionization potential. Key functional groups include:

  • β-lactam ring: Electrophilic carbonyl susceptible to nucleophilic attack.
  • Amide group (C2 position): Replaces the carboxylate, reducing acidic character.
  • Ureido side chain (N4 position): Contains a piperazine ring with a dioxopiperazine moiety, contributing to basicity.
  • Arylacetamide side chain: Provides hydrophobic character [1] [5].

Table 1: Functional Group Analysis of Piperacillin Amide

PositionFunctional GroupChemical Significance
C2Carboxamide (-CONH₂)Eliminates carboxylic acid ionization; increases hydrolytic stability
C6 side chainArylacetamideHydrophobic anchor; influences protein binding
N4 side chainEthyl-2,3-dioxopiperazinePolybasic site; participates in chelation and pH-dependent reactions
S1/C5/C6Thiazolidine-β-lactam fused ringReactive core; degradation site

Spectroscopic Characterization

Comprehensive spectroscopic studies enable unambiguous identification of piperacillin amide:

  • Nuclear Magnetic Resonance (NMR)
  • ¹H NMR: Distinct signals include δ 5.5–5.7 (C6-H, penam), δ 3.3–3.6 (C2-CH₂CONH₂), and aromatic protons at δ 7.2–7.4 (phenyl). The dioxopiperazine ring protons appear as complex multiplets between δ 3.0–3.8 [1].
  • ¹³C NMR: Carbonyl resonances at δ 170–178 (β-lactam, amide, dioxopiperazine); C2 carbon at δ 58–60 [1].

  • Infrared Spectroscopy (IR)Key absorptions: 1765 cm⁻¹ (β-lactam C=O stretch), 1660–1680 cm⁻¹ (amide I band), 1540 cm⁻¹ (amide II band), and 1645 cm⁻¹ (dioxopiperazine C=O). Absence of broad O-H stretch (2500-3300 cm⁻¹) differentiates it from piperacillin [1].

  • Mass SpectrometryEarly studies used Field Desorption (FD-MS) and Fast Atom Bombardment (FAB-MS) to confirm molecular mass (m/z 516.5 [M+H]⁺). Collision Activation Decomposition (CAD) fragments revealed characteristic cleavages:

  • m/z 160: Thiazolidine ring cleavage product
  • m/z 106: Benzylamine fragment from hydrolyzed side chain [1] [6].

Table 2: Spectroscopic Signatures of Piperacillin Amide

TechniqueKey SignalsStructural Assignment
¹H NMR (D₂O)δ 5.62 (d, J=4 Hz, 1H)C6-H (penam)
δ 4.40 (s, 2H)C2-CH₂CONH₂
δ 3.55 (m, 4H)Dioxopiperazine -CH₂-
IR (KBr)1765 cm⁻¹β-lactam carbonyl stretch
1675 cm⁻¹Amide I (C=O)
FAB-MSm/z 516.5[M+H]⁺
m/z 160Thiazolidine cleavage

Acid Dissociation Constants (pKa) and Ionization Behavior

Piperacillin amide exhibits distinct ionization behavior compared to piperacillin due to its C2 carboxamide group:

  • Microscopic pKa Values: Two dominant pKa values govern its ionization:
  • pKa₁ = 3.37 ± 0.06: Attributed to protonation/deprotonation of the carboxylic acid in the arylacetamide side chain (C6 side chain).
  • pKa₂ = 8.96 ± 0.10: Corresponds to ionization of a secondary amide within the dioxopiperazine ring (N4 side chain) [2] [7].
  • Ionization Mechanism: Unlike piperacillin, which undergoes protonation dissociation, piperacillin amide follows direct dissociation pathways. This difference arises from the absence of the penam carboxylic acid and the presence of the hydrolytically sensitive β-lactam [7].
  • Analytical Validation: Electrospray Ionization Mass Spectrometry (ESI-MS) confirmed ionization states across pH gradients. Deprotonated species ([M-H]⁻) dominate below pH 3.37, while zwitterionic forms prevail between pH 3.37–8.96. Above pH 8.96, deprotonation at the dioxopiperazine nitrogen generates anionic species [7].

Stability Under Physicochemical Conditions

Piperacillin amide displays complex degradation kinetics influenced by pH, temperature, and solutes:

  • pH-Dependent Degradation:
  • Acidic Conditions (pH < 3): β-lactam ring hydrolysis dominates, forming penicilloic acid amide derivatives. Rate constant (k) at pH 2.0 and 25°C is ~1.8 × 10⁻³ h⁻¹ [3].
  • Alkaline Conditions (pH > 8): Accelerated degradation via nucleophilic attack on the β-lactam carbonyl. Degradation products include piperazine ring-opened species and penilloate amides. k at pH 9.0 and 25°C increases to 6.3 × 10⁻² h⁻¹ [3] [9].

  • Thermal Instability:Degrades rapidly at elevated temperatures (t₁/₂ = 4.2 h at 60°C in neutral buffer). Activation energy (Ea) for β-lactam cleavage is ~85 kJ/mol [1] [3].

  • Compatibility Challenges:Reacts with aminoglycosides (e.g., tobramycin) at pH 6.0 via nucleophilic attack of the aminoglycoside 3″-NH₂ group on the β-lactam carbonyl, forming covalent adducts. This reaction is suppressed below pH 4.0 due to protonation of the nucleophile [8].

  • Formulation Stability:In infusion systems (e.g., elastomeric pumps), degradation accelerates at 37°C vs. 25°C. After 24h at 37°C in dextrose solution, degradation reaches 8–12%. Buffering capacity significantly influences stability; citrate buffers (pH 6.0) enhance degradation compared to unbuffered solutions [9].

Table 3: Stability Parameters of Piperacillin Amide

ConditionDegradation Rate Constant (k)Half-life (t₁/₂)Major Degradation Pathway
pH 2.0, 25°C1.8 × 10⁻³ h⁻¹385 hβ-lactam hydrolysis
pH 7.0, 25°C3.5 × 10⁻³ h⁻¹198 hβ-lactam hydrolysis + aggregation
pH 9.0, 25°C6.3 × 10⁻² h⁻¹11 hβ-lactam cleavage + dioxopiperazine hydrolysis
pH 6.0 + tobramycin0.12 h⁻¹5.8 hNucleophilic adduct formation
37°C (dextrose solution)0.035 h⁻¹19.8 hHydrolysis + polymer formation

Properties

CAS Number

90686-52-5

Product Name

Piperacillin amide

IUPAC Name

(2S,5R,6R)-6-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamide

Molecular Formula

C23H28N6O6S

Molecular Weight

516.6 g/mol

InChI

InChI=1S/C23H28N6O6S/c1-4-27-10-11-28(20(34)19(27)33)22(35)26-13(12-8-6-5-7-9-12)17(31)25-14-18(32)29-15(16(24)30)23(2,3)36-21(14)29/h5-9,13-15,21H,4,10-11H2,1-3H3,(H2,24,30)(H,25,31)(H,26,35)/t13?,14-,15+,21-/m1/s1

InChI Key

PJHKJWISCYDZQS-VVNAQIESSA-N

SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)N

Synonyms

piperacillin amide

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)N

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)N

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